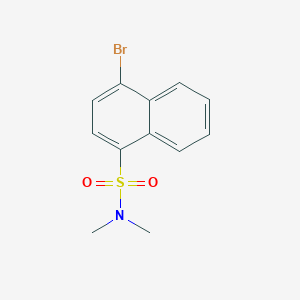

4-bromo-N,N-dimethylnaphthalene-1-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Synthetic Organic Chemistry

The sulfonamide functional group is a cornerstone of modern organic and medicinal chemistry. nih.gov Its prevalence is underscored by its presence in a multitude of approved pharmaceutical agents, where it contributes to a wide array of therapeutic activities. nih.gov Beyond its medicinal importance, the sulfonamide motif is a highly versatile tool in synthetic organic chemistry. The synthesis of sulfonamides is often straightforward, commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reliability makes the sulfonamide group a frequent inclusion in the design of new molecular entities. nih.gov

Importance of Naphthalene (B1677914) Derivatives in Advanced Chemical Synthesis

Naphthalene and its derivatives are fundamental building blocks in the construction of complex organic molecules. nih.gov The fused aromatic ring system provides a rigid and sterically defined scaffold that is leveraged in materials science and medicinal chemistry. The synthesis of substituted naphthalenes is a well-established area of organic chemistry, with numerous methods for creating specific isomers. nacatsoc.orggoogle.comgoogle.com In medicinal chemistry, the naphthalene moiety is found in various compounds investigated for their antiproliferative and other biological activities. nih.gov Its ability to be functionalized at multiple positions allows for the systematic modification of a molecule's properties.

Contextualizing Halogenated Aromatic Systems in Organic Transformations

The introduction of a halogen atom, such as bromine, onto an aromatic ring is one of the most powerful strategies in modern organic synthesis. Halogenated arenes are exceptionally important synthetic intermediates, primarily due to their ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org Reactions such as the Suzuki and Heck couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the halogen. mdpi.comyoutube.com This capability provides a robust and modular approach to building complex molecular architectures from simpler, halogenated precursors. mdpi.com The bromo-substituent, in particular, offers a good balance of reactivity and stability, making it a frequently used functional handle in multi-step synthetic campaigns. mdpi.com

Overview of 4-Bromo-N,N-dimethylnaphthalene-1-sulfonamide within the Naphthalenesulfonamide Class

This compound is a chemical compound that embodies the convergence of the three aforementioned structural features. Its molecular structure consists of a naphthalene core, functionalized with an N,N-dimethylsulfonamide group at the 1-position and a bromine atom at the 4-position. This specific arrangement of functional groups makes it a valuable intermediate in synthetic chemistry, particularly for the construction of chemical libraries for drug discovery.

The naphthalene sulfonamide scaffold itself is known to be a promising starting point for identifying biologically active molecules, such as antagonists for the human CC chemokine receptor 8 (CCR8). nih.gov The bromine atom at the 4-position serves as a key reactive site. It is strategically positioned to allow for diversification of the molecular scaffold through palladium-catalyzed cross-coupling reactions. nih.gov This enables chemists to systematically introduce a wide variety of new substituents at this position, creating a library of related compounds to explore structure-activity relationships (SAR). The N,N-dimethylsulfonamide group is a stable and common variant of the sulfonamide functional group. The synthesis of such a molecule would typically involve the reaction of a corresponding naphthalene sulfonyl chloride with dimethylamine (B145610). nih.gov

Below are the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 898645-97-1 |

| Molecular Formula | C₁₂H₁₂BrNO₂S |

| Molecular Weight | 314.20 g/mol |

The strategic importance of this compound lies in its design as a versatile building block. Each component of the molecule serves a distinct and valuable purpose in the context of advanced organic synthesis.

| Moiety | Role in Synthesis |

| Naphthalene Core | Provides a rigid, polycyclic aromatic scaffold. |

| Sulfonamide Group | A stable functional group often found in biologically active molecules. |

| Bromo Substituent | Acts as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling molecular diversification. |

Properties

IUPAC Name |

4-bromo-N,N-dimethylnaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2S/c1-14(2)17(15,16)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGUVNGTSCWXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Sulfonamide Bond Formation

The synthesis of naphthalenesulfonamides, like the title compound, is most commonly achieved by the reaction of a corresponding naphthalenesulfonyl chloride with a secondary amine, in this case, dimethylamine (B145610). The mechanism is generally considered a nucleophilic substitution at the sulfonyl sulfur. nih.gov However, alternative synthetic routes, particularly those forming the N-aryl bond from nitroarenes, involve distinct and complex intermediates. thieme-connect.com

Elucidation of Proposed Reaction Intermediates (e.g., nitrosoarene, sulfonyl nitrene, sulfonimidate)

While the direct synthesis of 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide from its sulfonyl chloride and dimethylamine is straightforward, related syntheses of N-arylsulfonamides can proceed through various reactive intermediates.

Nitrosoarene: In methods that construct sulfonamides from nitroarenes and a sulfur source, nitrosoarene species are proposed as key intermediates. thieme-connect.comacs.org The reaction pathway involves the initial reduction of the nitroarene to a nitroso intermediate. This electrophilic nitrosoarene is then intercepted by a sulfinate nucleophile. Further reduction of the resulting N-sulfonyl hydroxylamine (B1172632) intermediate yields the final sulfonamide product. acs.org This route provides an alternative to traditional methods that might use more toxic aromatic amines. organic-chemistry.orgtandfonline.com

Sulfonyl Nitrene: Sulfonyl nitrenes are highly reactive intermediates that can be involved in various nitrogen-transfer reactions. However, their role in direct sulfonamide bond formation is less common than that of their S(IV) analogs, sulfinyl nitrenes. Sulfinyl nitrenes, generated from sulfinylhydroxylamine reagents, are noted for their high electrophilicity at the sulfur atom and are employed in the rapid synthesis of sulfoximines and sulfonimidamides. nih.govorganic-chemistry.orgnih.govacs.org In contrast, sulfonyl nitrenes typically undergo reactions via the nitrogen atom, such as C-H insertion and aziridination. nih.govacs.org

Sulfonimidate: Sulfonimidates are S(VI) compounds that are structurally related to sulfonamides. While they are more commonly viewed as transformation products of sulfonamides, their precursors can be involved in related synthetic pathways. For instance, sulfonimidamides, which are aza-analogs of sulfonamides, are synthesized from sulfinamide precursors via in situ formation of sulfonimidoyl chlorides. nih.govresearchgate.net

Kinetics and Thermodynamics of Sulfonylation Processes

The position of the sulfonamide group on the naphthalene (B1677914) ring is a critical aspect of the compound's identity, governed by the principles of kinetic and thermodynamic control during the initial sulfonation of naphthalene. Aromatic sulfonation is a reversible electrophilic substitution reaction. stackexchange.com

The sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. thecatalyst.orgblogspot.comproquest.com

Kinetic Control: At lower temperatures (e.g., 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid. thecatalyst.orgproquest.com This is because the transition state leading to the 1-isomer, an arenium ion, is more stable due to better resonance stabilization. Specifically, the intermediate for alpha-substitution has more resonance structures that preserve an intact benzene (B151609) ring. stackexchange.comproquest.com

Thermodynamic Control: At higher temperatures (e.g., 160°C), the reaction becomes reversible and is under thermodynamic control. blogspot.comquora.com Under these conditions, the more stable naphthalene-2-sulfonic acid is the predominant product. The 1-isomer is less stable due to significant steric hindrance between the sulfonic acid group at the C1 position and the hydrogen atom at the C8 (peri) position. stackexchange.comthecatalyst.orgblogspot.com

Since this compound is derived from the 1-sulfonic acid precursor, its synthesis relies on kinetically controlled sulfonation conditions.

| Condition | Controlling Factor | Major Product | Reason for Selectivity |

|---|---|---|---|

| Low Temperature (e.g., 80°C) | Kinetics | Naphthalene-1-sulfonic acid | Lower activation energy; more stable arenium ion intermediate. stackexchange.comthecatalyst.org |

| High Temperature (e.g., 160°C) | Thermodynamics | Naphthalene-2-sulfonic acid | Greater product stability; avoids steric strain between C1-substituent and C8-hydrogen. thecatalyst.orgblogspot.com |

Reactivity of the Sulfonamide Group in Naphthalene Derivatives

The N,N-dimethylsulfonamide group in the target molecule influences its reactivity in several ways. It can be a site for chemical modification (though limited by the lack of an N-H bond) and acts as a powerful directing group in further functionalization of the naphthalene ring.

N-Alkylation and N-Arylation Reactions

The potential for N-alkylation and N-arylation is a key aspect of sulfonamide chemistry. These reactions typically involve the deprotonation of a primary or secondary sulfonamide followed by reaction with an electrophile.

However, in the case of this compound, the sulfonamide nitrogen is tertiary (fully substituted with two methyl groups). Consequently, it lacks the acidic N-H proton necessary for conventional N-alkylation or N-arylation reactions. Therefore, the compound is inert to these transformations.

For comparison, related primary and secondary naphthalenesulfonamides can undergo such reactions. Various methods exist for the N-alkylation of sulfonamides using alcohols or alkyl halides. nih.govnih.govorganic-chemistry.orgacs.orgdnu.dp.ua Similarly, N-arylation can be achieved through transition-metal-free methods using reagents like o-silylaryl triflates or through copper-catalyzed cross-coupling reactions. nih.govnih.govorganic-chemistry.orgresearchgate.net

Transformations to Other Sulfur(VI) Species (e.g., sulfonyl chlorides, sulfonyl fluorides, sulfonimidates)

While sulfonamides are often the final products, they can be converted back into more reactive sulfur(VI) species, enabling further synthetic diversification.

Sulfonyl Chlorides: The conversion of a stable tertiary sulfonamide back to a highly reactive sulfonyl chloride is a challenging but valuable transformation. While methods for converting primary sulfonamides to sulfonyl chlorides using activating agents like pyrylium (B1242799) salts have been reported, transformations of tertiary sulfonamides are less common. The classic route to sulfonamides involves the reaction of sulfonyl chlorides with amines, a process that is generally not readily reversible. organic-chemistry.orgorganic-chemistry.org

Sulfonyl Fluorides: Similar to sulfonyl chlorides, sulfonyl fluorides are precursors to sulfonamides. thieme-connect.com The conversion of sulfonamides to sulfonyl fluorides can be achieved, often as part of a late-stage functionalization strategy, allowing access to compounds with different reactivity profiles. princeton.edu

Sulfonimidates and Related Compounds: Sulfonamides can be precursors to other S(VI) structures like sulfonimidamides. For example, a one-pot transformation from sulfonamides can yield sulfonimidamides through the in-situ formation of sulfonimidoyl chlorides followed by reaction with amines. researchgate.net A simple method for synthesizing sulfonimidoyl halides and subsequently sulfonimidates from N-silylated sulfonamides has also been developed. acs.org Sulfonimidamides themselves are intriguing bioisosteres of sulfonamides. nih.gov

Directed C-H Functionalization Mediated by Sulfonamide Groups

The sulfonamide group is a competent directing group for C-H activation, facilitating the regioselective introduction of new functional groups onto the aromatic scaffold. nih.gov This strategy is of great importance for the late-stage modification of complex molecules.

In the context of this compound, the sulfonamide group at the C1 position would be expected to direct metallation, and subsequent functionalization, to the ortho C2 and peri C8 positions of the naphthalene ring. Rhodium(III)-catalyzed systems are particularly effective for this purpose. nih.govrsc.orgmdpi.com For example, rhodium-catalyzed C-H carbenoid functionalization has been developed for the ortho-modification of arenes bearing a sulfonamide directing group. rsc.org Such strategies allow for the synthesis of diverse, highly substituted naphthalene derivatives that would be difficult to access through classical methods. acs.orgresearchgate.netnih.gov

Reactivity of the Bromine Substituent on the Naphthalene Ring

The bromine atom at the C-4 position of the naphthalene ring is the most active site for many chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is harnessed in several powerful catalytic and organometallic reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental tools for elaborating the structure of this compound. The naphthalene sulfonamide scaffold has been utilized in medicinal chemistry, and various cross-coupling methods have been employed to synthesize diverse libraries of compounds from bromo-naphthalene precursors. nih.govbohrium.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl compounds. While specific examples for this compound are not extensively detailed in readily available literature, the reaction is broadly applicable to bromonaphthalene sulfonamides. nih.govresearchgate.net Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or DMF.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful method for C-C bond formation, allowing for the introduction of vinyl groups onto the naphthalene core. General conditions for Heck reactions with aryl bromides often involve catalysts like palladium(II) acetate, ligands such as tri(o-tolyl)phosphine, and bases like triethylamine (B128534) in a polar aprotic solvent. wikipedia.orgorganic-chemistry.orgrsc.orgnih.govnih.gov

Stille Reaction: The Stille reaction utilizes an organotin reagent (organostannane) to couple with the aryl bromide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orgthermofisher.com A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.orgthermofisher.comnrochemistry.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com

| Reaction | Coupling Partner | Catalyst (Typical) | Base (Typical) | Solvent (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | Biaryl or Styrenyl-naphthalene |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkenyl-naphthalene |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | (Often not required) | Toluene, DMF, THF | Aryl/Alkyl/Alkenyl-naphthalene |

This table represents generalized conditions for these reaction types as applied to aryl bromides and may be adapted for this compound.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful transformation in organometallic chemistry, most commonly used to prepare organolithium and Grignard reagents from organic halides. This reaction is typically very fast, especially with organolithium reagents like n-butyllithium or t-butyllithium, and is often performed at very low temperatures (e.g., -78 °C or lower) to prevent side reactions. harvard.edunih.gov

The bromine atom on this compound can undergo exchange with an organolithium reagent to form the corresponding 4-lithio-naphthalene derivative. This lithiated intermediate is a potent nucleophile and can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups.

The N,N-dimethylamino moiety within the sulfonamide group can potentially influence the regioselectivity of lithiation in poly-brominated systems through a "buttressing effect" or by directing the organolithium reagent, although this is more pronounced for ortho-lithiation which is not the case here. uni-regensburg.deresearchgate.net The primary reaction is the exchange of the most accessible and reactive bromine atom.

General Reaction Scheme: (A representative scheme for metal-halogen exchange followed by electrophilic quench)

Reactivity and Electronic Effects of the N,N-Dimethylamino Group

The N,N-dimethylsulfonamide group (-SO₂N(CH₃)₂) plays a critical role in modulating the reactivity of the naphthalene ring and also possesses its own latent reactivity.

Influence on Aromatic Reactivity and Regioselectivity

The sulfonamide group is a deactivating, electron-withdrawing group due to the strong inductive effect of the sulfonyl moiety. This reduces the electron density of the naphthalene ring system, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted naphthalene. The lone pair on the nitrogen atom is delocalized towards the electron-deficient sulfonyl group, which prevents it from being a strong activating group, unlike an amino or dimethylamino group directly attached to the ring.

Potential for Further Amine-Based Transformations

The N,N-dimethylsulfonamide group itself is generally robust and stable to many reaction conditions, making it a reliable functional group. However, the nitrogen-sulfur bond can be cleaved under specific, often harsh, reductive or hydrolytic conditions, though this is not a common synthetic transformation.

The N,N-dimethylamino part of the sulfonamide is a tertiary amine. While it is significantly less basic and nucleophilic than a typical tertiary amine due to the adjacent electron-withdrawing sulfonyl group, it could potentially undergo reactions such as oxidation or complexation with certain metals. However, transformations targeting this part of the molecule without affecting other functionalities would be challenging and are not widely reported for this specific compound.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. A ¹H NMR spectrum for 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide would be expected to reveal distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the methyl protons of the dimethylsulfonamide group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the sulfonamide group and the bromine atom, as well as their positions on the naphthalene ring. The integration of these signals would correspond to the number of protons in each unique chemical environment. Furthermore, the spin-spin coupling patterns (splitting) between adjacent protons would help to establish the connectivity of the hydrogen atoms on the naphthalene core.

Table 1: Hypothetical ¹H NMR Data Interpretation

| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

| Aromatic (Naphthalene) | 7.0 - 8.5 | Doublet, Triplet, Multiplet | The precise shifts and coupling constants would depend on the substitution pattern. |

| N-Methyl (CH₃) | 2.5 - 3.5 | Singlet | A single peak representing the six equivalent protons of the two methyl groups. |

Note: This table is illustrative and does not represent actual experimental data.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each unique carbon atom. This would include the carbon atoms of the naphthalene ring and the methyl carbons of the dimethylamino group. The chemical shifts of the naphthalene carbons would be particularly informative, with the carbon atom attached to the bromine (C-Br) and the carbon atom attached to the sulfonamide group (C-S) exhibiting characteristic shifts.

Table 2: Hypothetical ¹³C NMR Data Interpretation

| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |

| Aromatic (C-Br) | 110 - 125 | The chemical shift is influenced by the electronegativity of bromine. |

| Aromatic (C-S) | 130 - 145 | The chemical shift is influenced by the sulfonamide group. |

| Other Aromatic (C-H, C-C) | 120 - 140 | A complex set of signals for the remaining eight carbons of the naphthalene ring. |

| N-Methyl (CH₃) | 35 - 45 | A signal corresponding to the two equivalent methyl carbons. |

Note: This table is illustrative and does not represent actual experimental data.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the structure. A COSY spectrum would reveal correlations between coupled protons, helping to trace the connectivity of the aromatic protons. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of atoms. For instance, NOESY could show correlations between the N-methyl protons and nearby protons on the naphthalene ring, which would help to confirm the conformation of the sulfonamide group relative to the ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₂H₁₂BrNO₂S. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the molecular ion, characteristic fragment ions would be produced. The analysis of these fragments would provide further structural confirmation. Expected fragmentation could involve the loss of the dimethylamino group, the SO₂ group, or the bromine atom.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide group and the aromatic naphthalene ring.

Table 3: Expected IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| Sulfonamide (S=O) | 1350-1300 and 1160-1120 | Asymmetric and symmetric stretching |

| C-N (Sulfonamide) | 900-700 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-Br | 700-500 | Stretching |

Note: This table is illustrative and does not represent actual experimental data.

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Solid State

Similarly, the precise conformation of this compound in the solid state is undetermined. A conformational analysis would typically involve examining the torsion angles around the key rotatable bonds, such as the S-N bond and the C-S bond, to understand the spatial arrangement of the dimethylamino and sulfonamide groups relative to the bromonaphthalene moiety. The planarity of the naphthalene ring system and any deviations from it would also be a key aspect of this analysis. This information can only be obtained through experimental structural elucidation.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a important method in quantum chemistry for predicting the properties of molecules. tci-thaijo.org It is used to determine molecular structure, energies of chemical reactions, and other critical parameters.

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining a molecule's reactivity and electronic properties.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more reactive.

For aromatic sulfonamides, the HOMO is typically localized over the naphthalene (B1677914) ring system, which is rich in π-electrons. The LUMO, on the other hand, is often distributed over the sulfonamide group and the naphthalene ring. The presence of a bromine atom, an electron-withdrawing group, can influence the energies of these orbitals.

Below is an illustrative table of the type of data generated from FMO analysis:

| Parameter | Energy (eV) | Description |

| EHOMO | (Value) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | (Value) | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | (Value) | ELUMO - EHOMO |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the sulfonamide group, due to their high electronegativity. The naphthalene ring would exhibit varying potentials, while the area around the hydrogen atoms of the methyl groups would likely be in the positive potential region (blue). Understanding the MEP is crucial for predicting intermolecular interactions and the initial stages of a chemical reaction. tci-thaijo.org

Computational methods, particularly DFT, can be used to predict the vibrational spectra (infrared and Raman) of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

The vibrational analysis of this compound would reveal characteristic peaks corresponding to the functional groups present in the molecule. For instance, one would expect to see vibrational modes associated with the S=O stretching of the sulfonamide group, C-S stretching, C-N stretching, and various vibrations of the naphthalene ring and the C-Br bond. Comparing the calculated vibrational frequencies with experimental data can also provide a measure of the accuracy of the computational method and basis set used.

An example of a data table from a vibrational analysis is shown below:

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

| ν(S=O)asym | (Value) | (Value) | Asymmetric S=O stretch |

| ν(S=O)sym | (Value) | (Value) | Symmetric S=O stretch |

| ν(C-S) | (Value) | (Value) | C-S stretch |

| ν(C-Br) | (Value) | (Value) | C-Br stretch |

Conformational Analysis through Computational Methods

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure, or conformation. Computational methods can be used to perform a conformational analysis to identify the most stable conformation (the one with the lowest energy). For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-S and S-N bonds), multiple conformations may exist.

By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. DFT calculations can provide accurate energies for these different conformations, allowing for the determination of the global minimum energy structure.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a proposed reaction pathway and the heights of the energy barriers (activation energies) involved. For reactions involving this compound, computational studies could be used to explore, for example, nucleophilic substitution reactions at the bromine-substituted carbon or reactions involving the sulfonamide group.

Prediction of Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several chemical reactivity descriptors can be calculated. mdpi.comresearchgate.net These descriptors provide a quantitative measure of the reactivity of a molecule and are derived from conceptual DFT. mdpi.com Some of the key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ2 / (2η).

These descriptors are valuable for comparing the reactivity of different molecules and for predicting how a molecule will behave in a chemical reaction. mdpi.com

The following table illustrates how these descriptors would be presented:

| Reactivity Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | (Value) |

| Electron Affinity (A) | -ELUMO | (Value) |

| Electronegativity (χ) | (I + A) / 2 | (Value) |

| Chemical Hardness (η) | (I - A) / 2 | (Value) |

| Chemical Softness (S) | 1 / η | (Value) |

| Electrophilicity Index (ω) | χ2 / (2η) | (Value) |

Investigation of Tautomerism in Related Sulfonamide Systems

Tautomerism, the phenomenon of structural isomers readily interconverting, is a subject of significant interest in the study of sulfonamide systems due to its implications for molecular structure, reactivity, and biological activity. Computational and theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for exploring the subtle energetic landscapes of sulfonamide tautomers. researchgate.net These studies provide deep insights into the stability of different forms and the factors governing their equilibrium.

A primary focus of theoretical investigations has been the sulfonamide-sulfonimide tautomerism (a prototropic tautomerism), where a proton shifts from the nitrogen of the sulfonamide group to one of the sulfonyl oxygens, or more commonly to a nitrogen atom within an attached heterocyclic ring system. researchgate.netnih.gov DFT calculations have revealed that the energy difference between these two tautomers is often small, typically less than 6 kcal/mol in the gas phase. researchgate.netrsc.org In many N-heterocyclic arenesulfonamides, the sulfonamide tautomer is favored in the gas phase. rsc.org

A critical finding from these computational studies is the profound influence of the solvent on the tautomeric equilibrium. nih.govrsc.org As the polarity of the solvent increases, a distinct preference for the sulfonimide tautomer is often observed. researchgate.netrsc.org Theoretical calculations on 1,2,4-triazine-containing sulfonamide derivatives showed that while the sulfonamide form is predominant, both tautomeric forms can co-exist in solutions like chloroform, ethanol, and water, with the proportion of the sulfonimide form increasing with solvent polarity. nih.gov

Specific molecular architecture also plays a crucial role in determining the most stable tautomer. For instance, in a study of N-(7-methyl-5,6-diphenyl-2-m-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzensulfonamides, DFT calculations at the B3LYP/6-31+G(d,p) level of theory identified the Z-sulfonimide form as being more stable than the keto and enol sulfonamide or E-sulfonimide isomers. researchgate.net In other systems, such as certain newly synthesized sulfonamide-aldehydes, researchers have investigated different tautomeric pairs, including keto-hydrazo and enol-azo forms. acgpubs.orgresearchgate.net For these compounds, DFT calculations using the B3LYP functional and 6-311++G (d,p) basis set determined that specific enol-azo tautomers were the preferential structures in the ground state due to their lower energy. acgpubs.org

These theoretical findings are often corroborated by experimental data from 1H NMR, 13C NMR, and X-ray crystallography, which confirm the existence and structural features of the predicted tautomers. researchgate.netnih.govacgpubs.org The agreement between computed vibrational frequencies and chemical shifts with experimental spectra validates the computational models used. researchgate.net

The table below summarizes findings from various computational studies on sulfonamide tautomerism.

| Sulfonamide System Studied | Computational Method | Key Findings | Solvent Effect | Reference |

|---|---|---|---|---|

| N-heterocyclic arenesulfonamides | DFT | Sulfonamide form is favored in the gas phase (Energy difference <6 kcal/mol). | Increasing solvent polarity increases the preference for the sulfonimide tautomer. | researchgate.netrsc.org |

| N-(pyrrolo[2,3-d]pyrimidin-4-yl)benzensulfonamides | DFT (B3LYP/6-31+G(d,p)) | The Z-sulfonimide form was found to be the most stable isomer. | Not specified. | researchgate.net |

| 1,2,4-Triazine-containing sulfonamides | DFT (B3LYP/6-311++G(d,p)) | Two tautomeric forms (sulfonamide and sulfonimide) can co-exist in solution. | The proportion of the sulfonimide form increases with increasing solvent polarity. | nih.gov |

| Sulfonamide-aldehyde derivatives | DFT (B3LYP/6-311++G(d,p)) | Enol-azo tautomer was the preferential structure over the keto-hydrazo form. | Not specified. | acgpubs.orgresearchgate.net |

Advanced Research Directions and Future Perspectives

Synthesis of Novel Derivatives and Analogues of 4-Bromo-N,N-dimethylnaphthalene-1-sulfonamide

The inherent reactivity of the this compound structure provides a fertile ground for the synthesis of a diverse array of novel derivatives and analogues. Researchers are actively investigating how modifications to this core structure can influence its chemical and physical properties, leading to materials with enhanced functionalities.

Exploration of Substituent Effects on Chemical Reactivity and Structure

The introduction of various substituents onto the naphthalene (B1677914) ring of this compound can profoundly impact its electronic and steric properties, thereby influencing its reactivity and supramolecular organization. Studies on related naphthalimide derivatives have shown that substituents at the 4-position significantly affect their cytotoxic activity, spectroscopic characteristics, and DNA binding properties. nih.gov For instance, the electronic nature of substituents on meso-tetraphenylporphyrin derivatives has been demonstrated to alter their redox potentials in both the ground and excited states, with electron-withdrawing groups enhancing the photocatalyst's reduction facility. ub.edu These findings suggest that strategic placement of electron-donating or electron-withdrawing groups on the this compound backbone could be a powerful tool for tuning its chemical behavior.

Furthermore, palladium-catalyzed cross-coupling reactions on bromo-naphthalene scaffolds have been successfully employed to generate diverse libraries of compounds. nih.gov This approach offers a viable pathway for introducing a wide range of functional groups at the bromine-substituted position of this compound, enabling a systematic investigation of substituent effects on its properties. Theoretical treatments, such as time-dependent density functional theory (TDDFT), have been used to understand the electronic excitation spectra of substituted naphthalenediimides, revealing that the primary cause of the bathochromic shift of the S0-S1 transition is the mesomeric destabilization of the HOMO by the substituent. nih.gov Similar computational studies on novel derivatives of this compound could provide valuable insights into their electronic structure and guide the design of molecules with specific optical and electronic properties.

Design and Synthesis of Asymmetric Naphthalenesulfonamides

The synthesis of chiral naphthalenesulfonamides is a burgeoning area of research, driven by the potential applications of these molecules in catalysis and materials science. Atropisomers, which possess axial chirality due to restricted rotation around a single bond, are of particular interest. While the catalytic enantioselective synthesis of N-C axially chiral compounds has seen significant progress, the development of methods for creating N-C axially chiral sulfonamides is a more recent endeavor. nih.gov

One promising approach involves the chiral palladium-catalyzed N-allylation of secondary sulfonamides bearing a sterically demanding group on the nitrogen atom. This method has been shown to produce rotationally stable N-C axially chiral N-allylated sulfonamides with good enantioselectivity. nih.gov Another strategy is the enantioselective synthesis of axially chiral 1,8-diarylnaphthalenes through Rh-catalyzed [2 + 2 + 2] cycloaddition, which has yielded products with excellent enantioselectivity. nih.gov These methodologies could potentially be adapted for the asymmetric synthesis of derivatives of this compound, leading to novel chiral structures with unique chiroptical properties. The development of such synthetic routes would open up new avenues for the application of this compound in asymmetric catalysis and as chiral ligands.

Incorporation into Complex Molecular Architectures (e.g., push-pull systems)

Push-pull chromophores, which consist of an electron-donating and an electron-withdrawing group connected by a π-conjugated system, are of significant interest for their applications in optoelectronics. nih.gov The naphthalene scaffold is a key component in the design of such systems. nih.govnih.govresearchgate.net The inherent electronic properties of the sulfonamide group and the potential for functionalization at the bromo position make this compound an attractive building block for the construction of novel push-pull systems.

The synthesis of push-pull chromophores often involves the reaction of an electron-rich alkyne with an electron-deficient alkene in a [2 + 2] cycloaddition–retroelectrocyclization reaction. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can also be employed to link donor and acceptor moieties to a central scaffold. mdpi.com By strategically coupling electron-donating groups to the naphthalene ring of this compound, it is possible to create molecules with significant intramolecular charge transfer character. The resulting push-pull systems could exhibit interesting photophysical and electrochemical properties, making them potential candidates for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov

Development of More Efficient and Sustainable Synthetic Methodologies

In line with the principles of green chemistry, a significant focus of current research is the development of more efficient and environmentally benign methods for the synthesis of sulfonamides, including this compound. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov This involves the design of advanced catalysts and the exploration of alternative reaction conditions that minimize waste and energy consumption.

Catalyst Design and Optimization (e.g., zeolites, metal complexes)

Zeolites, with their well-defined porous structures and tunable acidity, are promising catalysts for a variety of organic transformations, including reactions involving naphthalene derivatives. mdpi.comrsc.org For instance, the bromination of naphthalene has been shown to be catalyzed by FAU-type zeolites in a mechanochemical process. researchgate.net This suggests that zeolites could be employed to catalyze the synthesis or further functionalization of this compound, potentially offering enhanced selectivity and milder reaction conditions. The Si/Al ratio and the nature of the counter-cations in zeolites can be tailored to control their acidic and basic properties, which in turn can influence the catalytic activity and product distribution. mdpi.com

Metal complexes, particularly those of palladium, have proven to be highly effective catalysts for the synthesis of sulfonamides through cross-coupling reactions. nih.gov Research is ongoing to develop more active and robust metal catalysts that can operate under milder conditions and with lower catalyst loadings. Copper-catalyzed C-N cross-coupling of sulfondiimines with boronic acids represents another avenue for the synthesis of sulfonamide derivatives. rwth-aachen.de The development of heterogeneous catalysts, where the metal complex is immobilized on a solid support, is also a key area of research, as this facilitates catalyst recovery and reuse, thereby improving the sustainability of the process.

Exploration of Green Solvent and Solvent-Free Reaction Conditions

A major thrust in sustainable chemistry is the replacement of volatile and hazardous organic solvents with greener alternatives or the complete elimination of solvents. rsc.orgresearchgate.netrsc.org Water is an attractive green solvent for many organic reactions, and its use in synthesis aligns with the principles of green chemistry. researchgate.net The development of solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling), is another promising approach. rsc.orgthieme-connect.comrsc.orgresearchgate.netresearchgate.net

Mechanochemical synthesis has been successfully applied to the three-component palladium-catalyzed aminosulfonylation of aryl bromides, offering a rapid and efficient route to a wide range of sulfonamides. rsc.orgrsc.org This solvent-free method utilizes mechanical energy to drive the reaction, often leading to higher yields and shorter reaction times compared to traditional solution-phase synthesis. The application of mechanochemistry to the synthesis of this compound and its derivatives could significantly reduce the environmental impact of their production. Further research in this area will likely focus on expanding the scope of mechanochemical methods and understanding the underlying reaction mechanisms in the solid state.

Further Investigation of Directed Synthetic Strategies (e.g., Directed Ortho-Metalation)

The regioselective functionalization of the naphthalene core in this compound is a key area for future research. Directed ortho-metalation (DoM) presents a powerful strategy to achieve this with high precision. The N,N-dimethylsulfonamide group is a potent directed metalation group (DMG) that can facilitate the deprotonation of the ortho-position on the aromatic ring. wikipedia.orgbaranlab.orgresearchgate.netnih.gov

In the case of this compound, the sulfonamide group at the C1 position would be expected to direct lithiation to the C2 and C8 (peri) positions. The presence of the bromine atom at C4 might exert some electronic influence, but the primary directing effect will be from the sulfonamide. Future investigations should focus on elucidating the regioselectivity of this process. Studies on related naphthalene-1,8-diamides have shown that mono- and di-anionic species can be generated, leading to substitution at the 2- and 2,7- positions upon quenching with various electrophiles. researchgate.netnih.govdal.ca A similar approach could be systematically applied to this compound.

A proposed research workflow for investigating the DoM of this compound is outlined in the table below.

| Step | Description | Key Parameters to Investigate | Expected Outcome |

| 1. Optimization of Lithiation Conditions | Treatment of this compound with a strong lithium base. | Base (n-BuLi, s-BuLi, t-BuLi), solvent (THF, Et2O), temperature (-78 °C to 0 °C), and additives (TMEDA). | Formation of a lithiated intermediate at a specific position on the naphthalene ring. |

| 2. Trapping with Electrophiles | Reaction of the lithiated intermediate with a variety of electrophiles. | Electrophiles such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides. | Introduction of new functional groups at the ortho-position to the sulfonamide. |

| 3. Product Characterization | Analysis of the resulting products to determine the regioselectivity of the reaction. | NMR spectroscopy, mass spectrometry, and X-ray crystallography. | A clear understanding of the directing effect of the sulfonamide group in this specific molecule. |

| 4. Exploration of Tandem Reactions | Combining DoM with subsequent cross-coupling reactions. | Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling. | Rapid construction of highly functionalized and complex naphthalene derivatives. researchgate.net |

Further research in this area could lead to the development of novel synthetic routes for the creation of a library of polysubstituted naphthalene compounds with potential applications in medicinal chemistry and materials science. researchgate.net

Advancement of Spectroscopic Techniques for Enhanced Structural Elucidation

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their properties and reactivity. While standard spectroscopic techniques like 1D ¹H and ¹³C NMR are fundamental, advanced methods can provide deeper insights. researchgate.netnih.govcore.ac.ukchemicalbook.comchemicalbook.com

Future research should focus on the application of advanced Nuclear Magnetic Resonance (NMR) techniques for the unambiguous assignment of all proton and carbon signals, especially in complex, polysubstituted derivatives. ipb.ptsemanticscholar.orgresearchgate.netethernet.edu.etsemanticscholar.orgnih.govmdpi.com Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be instrumental in establishing the connectivity of the atoms within the molecule.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, can be employed to probe through-space interactions between protons. This information is vital for determining the preferred conformation of the N,N-dimethylsulfonamide group relative to the naphthalene ring system. The rotational barrier around the C-S and S-N bonds could also be investigated using variable temperature (VT) NMR studies, as has been done for related naphthalene diamides. researchgate.net

The following table summarizes advanced spectroscopic techniques and their potential applications for this compound.

| Spectroscopic Technique | Information Gained | Potential Research Focus |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals and establishment of atomic connectivity. | Elucidation of the structure of novel derivatives synthesized via DoM. |

| NOESY/ROESY | Determination of through-space proton-proton proximities and conformational analysis. | Understanding the spatial arrangement of substituents on the naphthalene core. |

| Variable Temperature (VT) NMR | Investigation of dynamic processes such as bond rotations and conformational changes. | Quantifying the rotational energy barriers of the sulfonamide group. |

| Solid-State NMR | Characterization of the compound in its solid form, including polymorphism and intermolecular packing. | Correlating solid-state structure with bulk properties. |

| Advanced Mass Spectrometry (e.g., Tandem MS) | Detailed fragmentation analysis for structural confirmation and identification of unknown products. | Characterizing reaction byproducts and complex mixtures. |

The integration of these advanced spectroscopic methods will provide a comprehensive structural characterization of this compound and its derivatives, which is essential for rational molecular design.

Continued Computational Studies on Reactivity and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies by providing insights into the electronic structure, reactivity, and intermolecular interactions of this compound. researchgate.netnih.govnanomedicine-rj.comacs.orgresearchgate.netnih.govacs.orgnih.gov

Future computational work should focus on several key areas. Firstly, DFT calculations can be used to predict the most acidic protons in the molecule, thereby guiding the experimental design of directed ortho-metalation reactions. By calculating the energies of the possible lithiated intermediates, the most likely site of deprotonation can be identified.

Secondly, computational modeling can be employed to simulate and interpret spectroscopic data. For instance, calculating NMR chemical shifts and coupling constants can aid in the assignment of complex spectra. researchgate.net Similarly, the prediction of infrared vibrational frequencies can help in the analysis of intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govmdpi.comrsc.org

A significant area for future computational research is the study of non-covalent interactions. Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting crystal packing and polymorphism. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions.

The table below outlines potential computational studies and their expected contributions.

| Computational Method | Research Focus | Expected Insights |

| Density Functional Theory (DFT) | Prediction of the most acidic protons and stability of lithiated intermediates. | Guidance for regioselective synthesis via directed ortho-metalation. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and other electronic spectra. | Understanding the electronic transitions and photophysical properties. |

| DFT-based NMR Calculations | Prediction of ¹H and ¹³C chemical shifts and coupling constants. | Aid in the structural elucidation of complex derivatives. |

| QTAIM and NCI Analysis | Characterization of intermolecular interactions in the solid state. | Prediction of crystal packing and understanding of supramolecular chemistry. |

| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics of the molecule in solution. | Understanding the flexibility and preferred solution-phase structures. |

Through a synergistic approach combining advanced synthesis, spectroscopy, and computational modeling, the full potential of this compound as a versatile chemical building block can be realized.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves bromination of naphthalene derivatives followed by sulfonylation. For example, bromination of naphthalene-1-sulfonamide precursors under controlled conditions (e.g., using N-bromosuccinimide in DMF at 0–5°C) can introduce the bromine substituent. Subsequent dimethylation of the sulfonamide group may employ methyl iodide in the presence of a base like K₂CO₃ in refluxing acetone . Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 0–5°C | ~65% | |

| Dimethylation | CH₃I, K₂CO₃, acetone, reflux | ~80% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, dimethylamino groups at δ 2.8–3.1 ppm) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 340.02 for C₁₂H₁₃BrNO₂S) .

Advanced Research Questions

Q. How can conflicting crystallographic data on sulfonamide derivatives be resolved when analyzing this compound?

- Methodological Answer : Discrepancies in crystal structures (e.g., bond angles, packing motifs) may arise from solvent effects or polymorphism. To resolve:

- Perform single-crystal X-ray diffraction under standardized conditions (e.g., low-temperature data collection at 100 K).

- Compare with computational models (DFT calculations) to validate electronic environments .

- Use PXRD to assess bulk crystallinity and rule out amorphous impurities .

Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, dihydropteroate synthase) .

- Assay Design :

- Use fluorescence-based assays to monitor inhibition kinetics (e.g., FITC-labeled substrates).

- Validate results with negative controls (e.g., unmodified sulfonamides) and dose-response curves (IC₅₀ calculations) .

- Mechanistic Insights : Perform molecular docking (AutoDock Vina) to predict binding modes and identify key interactions (e.g., Br···π contacts with hydrophobic residues) .

Q. How can QSAR models be applied to predict the reactivity or toxicity of this compound derivatives?

- Methodological Answer :

- Descriptor Selection : Use electronic (HOMO/LUMO energies), steric (molar refractivity), and topological (Wiener index) parameters .

- Model Validation :

- Train models on datasets of structurally related sulfonamides (e.g., 4-nitro or 4-chloro analogs).

- Apply cross-validation (k-fold) to ensure robustness (R² > 0.85) .

- Toxicity Prediction : Leverage tools like ProTox-II to estimate LD₅₀ and hepatotoxicity risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for sulfonamide derivatives?

- Methodological Answer :

- Source Validation : Cross-reference protocols from peer-reviewed journals (e.g., J. Med. Chem.) over vendor-supplied data .

- Reproducibility Checks :

- Standardize solvent purity (e.g., anhydrous DMF vs. technical grade).

- Control moisture levels (Schlenk techniques for air-sensitive steps) .

- Statistical Analysis : Report yields as mean ± SD across triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.